

Direct Comparison: Guineesine vs. AM404

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Compound Focus: Guineesine

CAS No.: 55038-30-7

Cat. No.: S529585

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Property	Guineesine	AM404
Primary Source	Fruits of <i>Piper longum</i> (Long Pepper) [1]	Active metabolite of Paracetamol (Acetaminophen) [2] [3]
Core Molecular Target	Putative Anandamide (AEA) Transporter (Reuptake Inhibitor) [4]	Multi-target: TRPV1 agonist, CB1 weak agonist, Anandamide reuptake inhibitor, Na _v 1.7/1.8 channel blocker [2] [3] [5]
Primary Mechanism	Increases synaptic AEA levels by inhibiting its cellular reuptake [4]	Activates TRPV1, then triggers CB1-mediated analgesia; inhibits neuronal sodium channels; inhibits AEA reuptake [2] [3] [5]

| **Key Experimental Findings** | • Identified as a major alkaloid in *Piper longum* extract [1] • Suppresses cancer stem cells in MDA-MB-231 breast cancer line [1] | • Induces analgesia in neuropathic pain models (e.g., 5 mg/kg, i.p., in rats) [5] • Blocks Na_v1.7/1.8 channels (IC₅₀ ~3-5 μM in DRG neurons) [3] • Analgesia blocked by CB1, CB2, and TRPV1 antagonists [5] | | **Quantitative Data** | Content in *Piper longum* standardized extract: ~1.43% [1] | • Inhibits AEA uptake (IC₅₀ ~1-5 μM in vitro) [5] • Reduces formalin-induced pain behavior by >50% at 100 μg intraplantar [3] |

Detailed Experimental Data & Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of key experimental methodologies.

Guineesine: Isolation and Anti-Cancer Stem Cell Activity

- **Extraction & Isolation:** Fruits of *Piper longum* are dried, powdered, and extracted with methanol. The extract is suspended in water and partitioned with organic solvents. **Guineesine** is isolated from the chloroform fraction using chromatographic techniques like vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) [1].
- **Quantitative Analysis (HPLC):** The content of **guineesine** in a standardized extract can be determined using High-Performance Liquid Chromatography (HPLC) with a Photo-Diode Array (PDA) detector. A C18 column with a water-acetonitrile gradient is a typical method [1].
- **Anti-Cancer Stem Cell (CSC) Assay:**
 - **Cell Line:** MDA-MB-231 human breast cancer cells.
 - **Methodology:** The mammosphere formation assay is used to assess CSC activity. Cells are cultured in low-attachment plates with serum-free media. The number and size of mammospheres formed after treatment with **guineesine** are quantified and compared to control. A reduction indicates suppression of CSC self-renewal [1].

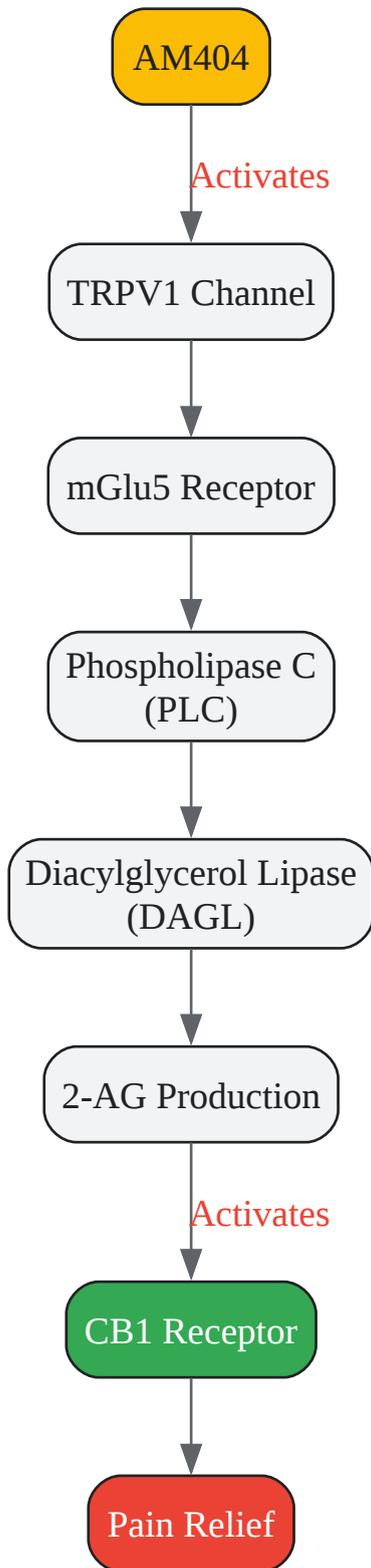
AM404: Analgesic Mechanisms in Pain Models

- **In Vivo Neuropathic Pain Model:**
 - **Model:** Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
 - **Treatment:** Daily intraperitoneal (i.p.) or intraplantar injection of AM404 (e.g., 1-5 mg/kg).
 - **Behavioral Tests:**
 - **Thermal Hyperalgesia:** Measured by reduced paw withdrawal latency to a radiant heat source (Hargreaves test).
 - **Mechanical Allodynia:** Measured by increased paw withdrawal response to von Frey filaments.
 - **Mechanistic Blockade:** Co-administration of selective CB1, CB2, or TRPV1 receptor antagonists to determine the receptor's role in AM404's effect [5].
- **Sodium Channel Inhibition Assay:**
 - **Preparation:** Isolated Dorsal Root Ganglion (DRG) neurons from rodents.
 - **Electrophysiology:** Whole-cell patch-clamp recording is used to measure voltage-gated sodium currents.
 - **Protocol:** Sodium currents are evoked by step depolarizations. AM404 is applied, and the reduction in current amplitude is measured to calculate inhibition. Specificity for Na_v1.7/1.8

(tetrodotoxin-resistant) channels can be confirmed [3].

Signaling Pathway of AM404's Central Analgesia

The following diagram illustrates the well-characterized central mechanism of AM404 in the brain's periaqueductal grey (PAG) region, which contributes to its analgesic effect.



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AM404 Central Analgesic Pathway

Key Insights for Researchers

- **Guineesine's Research Status:** The data on **guineesine** is primarily limited to its identification and initial activity in cancer stem cell models. Its often-cited role as an anandamide reuptake inhibitor, while accepted, is based on earlier literature and could benefit from contemporary mechanistic confirmation [4] [1].
- **AM404's Clinical Translation:** AM404 is a compelling example of a therapeutically relevant metabolite. Its multi-target mechanism, particularly the recent discovery of its peripheral sodium channel blockade, provides a robust explanation for the efficacy of its prodrug, paracetamol, and offers a new scaffold for non-opioid analgesic development [2] [3].
- **Comparative Potency is Context-Dependent:** A direct head-to-head comparison of potency is not available in the searched literature. The "potency" of each compound would depend entirely on the assay:
 - In an **anandamide reuptake inhibition assay**, their potencies may be comparable.
 - In an **analgesia model**, AM404 has a clear and multi-faceted effect, while **guineesine's** analgesic potency is less defined.

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